molecular formula C15H24O B13792402 4,4a,5,6,7,8-Hexahydro-1,6-dimethyl-4-(1-methylethyl)naphthalen-2(3H)-one CAS No. 97752-22-2

4,4a,5,6,7,8-Hexahydro-1,6-dimethyl-4-(1-methylethyl)naphthalen-2(3H)-one

Katalognummer: B13792402
CAS-Nummer: 97752-22-2
Molekulargewicht: 220.35 g/mol
InChI-Schlüssel: BAXDUIVVBWNUFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4a,5,6,7,8-Hexahydro-1,6-dimethyl-4-(1-methylethyl)naphthalen-2(3H)-one is an organic compound that belongs to the class of naphthalenes These compounds are characterized by a fused ring structure, which imparts unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4a,5,6,7,8-Hexahydro-1,6-dimethyl-4-(1-methylethyl)naphthalen-2(3H)-one typically involves multi-step organic reactions. Common starting materials might include simpler naphthalene derivatives, which undergo a series of reactions such as hydrogenation, alkylation, and cyclization. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes. Catalysts such as palladium or platinum might be used to facilitate hydrogenation reactions, while alkylation could be achieved using Friedel-Crafts conditions with aluminum chloride as a catalyst.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions might convert ketone groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong acids or bases, depending on the nature of the substituent.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Could be explored for pharmaceutical applications, such as drug development.

    Industry: May be used in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing pathways involved in metabolism or signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with a similar fused ring structure.

    Tetralin: A hydrogenated derivative of naphthalene.

    Decalin: Another hydrogenated naphthalene derivative with a different ring structure.

Eigenschaften

CAS-Nummer

97752-22-2

Molekularformel

C15H24O

Molekulargewicht

220.35 g/mol

IUPAC-Name

1,6-dimethyl-4-propan-2-yl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one

InChI

InChI=1S/C15H24O/c1-9(2)13-8-15(16)11(4)12-6-5-10(3)7-14(12)13/h9-10,13-14H,5-8H2,1-4H3

InChI-Schlüssel

BAXDUIVVBWNUFA-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2=C(C(=O)CC(C2C1)C(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.